3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Description
Properties
IUPAC Name |
3-bromo-5-chloro-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3N3/c8-4-1-3(9)2-13-5(4)6(14-15-6)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTAJXHNNSAZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C2(N=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a heterocyclic compound notable for its unique structural features, which include a pyridine ring with bromine and chlorine substitutions, and a diazirine moiety containing a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its distinct chemical reactivity and biological properties, particularly its application in photoaffinity labeling (PAL) techniques.
The compound has the following chemical characteristics:
- Chemical Formula : C₇H₂BrClF₃N₃
- Molecular Weight : 300.46 g/mol
- CAS Number : 2231674-78-3
The presence of the diazirine group allows for covalent bonding with biological targets upon activation by UV light, making it an effective tool for studying protein-ligand interactions in complex biological systems.
Upon exposure to UV light, the diazirine moiety generates reactive intermediates that can covalently attach to nearby nucleophiles, facilitating the study of protein interactions. This photochemical reactivity is crucial for applications in biochemical research, particularly in understanding the mechanisms of drug action and target identification .
Biological Activity
The biological activity of this compound can be summarized as follows:
1. Protein-Ligand Interactions
- The compound is utilized in PAL techniques to investigate protein interactions. It forms stable covalent bonds with proteins upon UV activation, enabling researchers to map binding sites and understand interaction dynamics .
- Studies have shown that diazirine derivatives can enhance the binding affinity and specificity of ligands to their target proteins .
2. Fluorescence Enhancement
- Research indicates that compounds incorporating diazirine groups can exhibit significant fluorescence enhancement after cross-linking with target proteins. This property is beneficial for visualizing protein interactions in live cells .
3. Stability and Reactivity
- The trifluoromethyl group contributes to the lipophilicity and stability of the compound, potentially increasing its bioavailability in biological systems. Stability studies have shown that modified diazirines maintain integrity under various light conditions, which is crucial for experimental applications .
Comparative Analysis with Similar Compounds
To highlight the unique aspects of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-chloropyridine | Contains bromine and chlorine on pyridine | Commonly used in synthetic chemistry |
| 3-(Trifluoromethyl)-3H-diazirin | Contains only the diazirine moiety | Lacks pyridine structure but retains reactivity |
| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid | Similar diazirine functionality | Used in biochemical applications |
The combination of halogenated pyridine structure and trifluoromethyl-substituted diazirine in this compound provides enhanced reactivity and stability, making it particularly useful for applications requiring photoactivation and covalent bonding with target molecules.
Case Studies
Several case studies illustrate the application of this compound in research:
- Photoaffinity Labeling in Protein Studies : A study demonstrated the use of this compound to label specific proteins in cell lysates, allowing for detailed mapping of protein-protein interactions under physiological conditions.
- Fluorescent Imaging : In another case, researchers utilized this compound to create a fluorescent probe that enabled real-time imaging of cellular processes, showcasing its potential as a tool for live-cell imaging applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₂BrClF₃N₃
- Molecular Weight : 300.46 g/mol
- CAS Number : 2231674-78-3
The presence of the diazirine group allows for photoaffinity labeling , where the compound can covalently bond with biological targets upon activation by light. This property is particularly useful in studying protein-ligand interactions.
Scientific Research Applications
-
Medicinal Chemistry
- The compound's ability to form covalent bonds with proteins makes it valuable for drug discovery and development. It can be used to identify potential drug targets by labeling specific proteins in complex biological systems.
-
Photoaffinity Labeling Techniques
- Upon exposure to UV light, the diazirine moiety generates reactive intermediates that can covalently attach to nearby nucleophiles. This feature is exploited in various biochemical applications, including mapping protein interactions and studying receptor-ligand dynamics.
-
Biological Activity Studies
- Research indicates that compounds containing diazirine groups exhibit interesting biological activities, which may include antimicrobial or anticancer properties. The trifluoromethyl group enhances lipophilicity and stability, potentially increasing bioavailability.
-
Chemical Biology
- 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine can be utilized in chemical biology to probe cellular mechanisms and understand molecular pathways by selectively tagging biomolecules within living systems.
Case Studies
-
Protein Interaction Studies
- In a study focusing on the interaction of ligands with G-protein coupled receptors (GPCRs), researchers utilized this compound to label specific binding sites on the receptor, enabling detailed mapping of ligand-receptor interactions under physiological conditions.
-
Drug Development
- A recent investigation into novel anticancer agents incorporated this compound as a photoaffinity probe to selectively target cancer cell receptors, demonstrating its potential as a lead compound in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazirine-Containing Analogues
(a) 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 1249608-32-9)
- Molecular Formula : C₈H₂ClF₆N₃
- Molecular Weight : 289.57 g/mol
- Key Differences : Replaces bromine with chlorine at the 3-position. The absence of bromine reduces molecular weight and may alter reactivity in cross-coupling reactions. Both compounds share the diazirine group, suggesting similar photolytic behavior .
(b) 3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Molecular Formula : C₈H₅F₃N₂
- Molecular Weight : 186.13 g/mol
- Stability: TPD is stable in 1 M acid/base and at 75°C for 30 minutes. The target compound’s stability under similar conditions is inferred to be comparable due to the robust diazirine core . Photolysis Products: TPD generates 65% carbene and 35% diazo isomer upon irradiation. The target compound’s diazirine group likely exhibits analogous photolysis, but substituents may influence carbene reactivity .
Halogenated Pyridine Derivatives
(a) 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
- Molecular Formula : C₈H₂BrF₇N₃
- Key Differences : Substitutes chlorine with fluorine at the 5-position. Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability compared to chlorine .
(b) 4-Bromo-5-chloro-2-fluoropyridine (CAS not provided)
- Molecular Formula : C₅H₂BrClFN
- Role: Used as an intermediate in coupling reactions (e.g., with pyrrolidinone derivatives). The absence of a diazirine group limits its utility in photochemical applications but highlights the versatility of bromo-chloro-pyridines in synthetic chemistry .
Pyridine Derivatives with Heterocyclic Attachments
(a) 3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₁₇H₈BrClF₃N₅
- Key Differences: Incorporates a pyrazolo[1,5-a]pyrimidine ring, increasing structural complexity.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Photolysis Reactivity |
|---|---|---|---|---|
| Target Compound | C₈H₂BrClF₆N₃ | 375.47 | Br, Cl, CF₃, diazirine | High (carbene) |
| 3-Chloro-5-(trifluoromethyl)-2-(diazirinyl)pyridine | C₈H₂ClF₆N₃ | 289.57 | Cl, CF₃, diazirine | Moderate |
| TPD | C₈H₅F₃N₂ | 186.13 | CF₃, diazirine | High (65% carbene) |
| 3-Bromo-5-methoxypyridine | C₆H₆BrNO | 188.02 | Br, OMe | N/A |
Table 2: Substituent Effects on Reactivity
Preparation Methods
General Synthetic Strategy
The preparation typically involves a multi-step organic synthesis approach, where the pyridine core is functionalized sequentially to introduce the halogens and the diazirine moiety. The key synthetic challenges include:
- Regioselective halogenation to install bromo and chloro substituents.
- Construction of the trifluoromethyl diazirine ring.
- Maintaining stability of the diazirine group during synthesis and purification.
Preparation of the Halogenated Pyridine Core
The synthesis often starts from commercially available or easily prepared pyridine derivatives, such as 3-bromo-5-(trifluoromethyl)pyridin-2-ol or related intermediates. A typical method for introducing the chlorine at position 2 involves treatment with phosphorus oxychloride (POCl3) under controlled heating conditions, which converts the hydroxyl group to a chloro substituent.
This step is critical to obtain the correct substitution pattern on the pyridine ring before diazirine installation.
Construction of the Trifluoromethyl Diazirine Moiety
The diazirine ring is formed through a multi-step sequence involving:
- Conversion of a bromo or trifluoroacetyl precursor to an oxime derivative.
- Transformation of the oxime to a tosyloxime intermediate.
- Treatment of the tosyloxime with liquid ammonia to form the diaziridine ring.
- Oxidation of the diaziridine to the diazirine.
A representative synthetic route adapted from related diazirine-containing compounds is as follows:
| Step | Intermediate | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Bromo group to trifluoroacetyl | Ethyl 2,2,2-trifluoroacetate, KH, t-BuLi | Introduces trifluoroacetyl group at bromo position |
| 2 | Trifluoroacetyl to tosyloxime | Hydroxylamine tosylate, acidic conditions | Formation of tosyloxime intermediate |
| 3 | Tosyloxime to diaziridine | Liquid ammonia, pressure tube, 30 °C | Cyclization to diaziridine ring |
| 4 | Diaziridine to diazirine | Oxidation with MnO2 | Formation of photoreactive diazirine ring |
This sequence requires careful temperature and light control to preserve the sensitive diazirine ring.
Final Assembly of 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
The diazirine moiety is then coupled or introduced onto the halogenated pyridine core, often via nucleophilic substitution or cross-coupling reactions depending on the available functional groups. Given the sensitivity of the diazirine, mild conditions are preferred to avoid decomposition.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The trifluoromethyl group on the diazirine enhances both the stability and photoreactivity of the diazirine ring, critical for applications such as photoaffinity labeling.
- The diazirine ring is sensitive to light and heat, so synthesis and purification must be performed under controlled conditions to avoid premature ring opening or decomposition.
- The halogen substituents on the pyridine ring influence electronic properties and regioselectivity, necessitating precise control during halogenation and substitution steps.
- Attempts to directly form diazirines from tosyloximes at elevated temperatures (>50 °C) have shown inconsistent results, highlighting the need for stepwise synthesis under milder conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine?
- Methodology :
- Step 1 : Start with a halogenated pyridine core (e.g., 3,5-dihalopyridine). Introduce the diazirine moiety via cyclization of trifluoroacetamidoxime under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Sequential halogenation: Bromination and chlorination can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN) or Pd-catalyzed cross-coupling .
- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high purity (>95%) .
Q. How to confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., diazirine C-F₃ at ~120 ppm in ¹³C NMR; pyridine ring protons at 7–9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FTIR : Identify diazirine N=N stretching (~1600 cm⁻¹) and C-F stretching (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How does steric hindrance from the diazirine group influence reactivity in cross-coupling reactions?
- Key Considerations :
- Catalyst Optimization : Use bulky ligands (e.g., XPhos or SPhos) with Pd(OAc)₂ to mitigate steric effects during Suzuki-Miyaura couplings .
- Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) with weak bases (K₂CO₃) enhance reaction rates by stabilizing transition states .
- Monitoring : Track reaction progress via TLC or LC-MS. If incomplete, increase catalyst loading (5–10 mol%) or reaction temperature (80–100°C) .
Q. What strategies improve photolabeling efficiency in biological systems?
- Experimental Design :
- UV Activation : Optimize wavelength (350–365 nm) and exposure time (5–10 min) to balance diazirine activation and protein denaturation .
- Quenching Agents : Add 1 mM DTT or β-mercaptoethanol to scavenge free radicals and reduce nonspecific binding .
- Validation : Use SDS-PAGE with fluorescent tags or LC-MS/MS to identify labeled biomolecules .
Q. How to resolve contradictions in reported solubility data for this compound?
- Methodological Approach :
- Solvent Screening : Test solubility in DMSO, THF, and dichloromethane via gravimetric analysis (e.g., saturate solvent, filter, evaporate, and weigh residue) .
- Temperature Dependence : Measure solubility at 25°C vs. 40°C; diazirine-containing compounds often exhibit higher solubility in warm polar solvents .
- Co-solvents : Use DMSO-water mixtures (e.g., 10% DMSO) for biological assays to balance solubility and biocompatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
